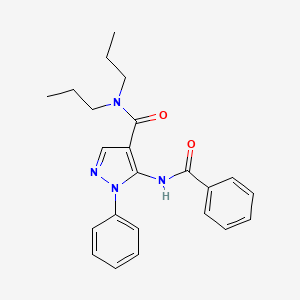![molecular formula C14H13ClFN3O3S B5002291 N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5002291.png)
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as Compound X, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.
Wirkmechanismus
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X works by inhibiting a specific enzyme called enzyme X. Enzyme X is involved in various biological processes such as cell division, signal transduction, and metabolism. By inhibiting enzyme X, this compound X can modulate these processes and affect various physiological and biochemical functions.
Biochemical and Physiological Effects:
This compound X has various biochemical and physiological effects, which include:
1. Inhibition of Cell Division: this compound X inhibits the growth of cancer cells by inhibiting cell division.
2. Modulation of Signal Transduction: this compound X modulates signal transduction by inhibiting specific enzymes that are involved in this process.
3. Regulation of Metabolism: this compound X regulates metabolism by inhibiting specific enzymes that are involved in this process.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of using N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X in lab experiments include:
Advantages:
1. Specificity: this compound X is a specific inhibitor of enzyme X, which makes it a valuable tool for studying the role of this enzyme in different biological processes.
2. Potency: this compound X is a potent inhibitor of enzyme X, which makes it effective at low concentrations.
3. Versatility: this compound X can be used to study various biological processes, making it a versatile tool for scientific research.
Limitations:
1. Toxicity: this compound X can be toxic to cells at high concentrations, which can limit its use in certain experiments.
2. Specificity: this compound X is specific to enzyme X, which can limit its use in experiments where other enzymes are involved.
3. Availability: this compound X is not widely available, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions of research on N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X include:
1. Development of New Inhibitors: Researchers are working on developing new inhibitors of enzyme X that are more potent and selective than this compound X.
2. Identification of New Targets: Researchers are trying to identify new targets for this compound X, which can expand its use in scientific research.
3. Clinical Trials: Researchers are exploring the potential use of this compound X in clinical trials for the treatment of various diseases.
Conclusion:
In conclusion, this compound X is a valuable tool for scientific research, which has been extensively used to study various biological processes. It is a potent inhibitor of a specific enzyme, which makes it effective at low concentrations. This compound X has various biochemical and physiological effects, which include the inhibition of cell division, modulation of signal transduction, and regulation of metabolism. While it has advantages such as specificity, potency, and versatility, it also has limitations such as toxicity, specificity, and availability. The future directions of research on this compound X include the development of new inhibitors, identification of new targets, and clinical trials.
Synthesemethoden
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X can be synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridineyl chloride. This intermediate is then reacted with 5-[(dimethylamino)sulfonyl]-2-fluorobenzoic acid to form this compound X.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X has been extensively used in scientific research as a tool to study various biological processes. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in different biological processes. Some of the scientific research applications of this compound X include:
1. Cancer Research: this compound X has been shown to inhibit the growth of cancer cells by targeting a specific enzyme that is involved in cell division.
2. Neurological Disorders: this compound X has been shown to be effective in treating neurological disorders such as Parkinson's disease and Alzheimer's disease by targeting specific enzymes that are involved in these disorders.
3. Cardiovascular Diseases: this compound X has been shown to be effective in treating cardiovascular diseases such as hypertension and atherosclerosis by targeting specific enzymes that are involved in these diseases.
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-19(2)23(21,22)9-5-6-11(16)10(8-9)14(20)18-12-4-3-7-17-13(12)15/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYEPAPBXLVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5002209.png)
![7-benzoyl-3,11-diphenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5002218.png)
![N-{3-[(2-naphthylamino)carbonyl]phenyl}-2-selenophenecarboxamide](/img/structure/B5002223.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)](/img/structure/B5002231.png)


![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5002256.png)
![2-[(2,4-dichlorophenoxy)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate](/img/structure/B5002264.png)
![5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5002272.png)
![2-bromo-4-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002277.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)propanamide](/img/structure/B5002283.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5002304.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002305.png)
